molecular formula C15H13ClO3 B3023705 4-Chloro-3',5'-dimethoxybenzophenone CAS No. 951892-01-6

4-Chloro-3',5'-dimethoxybenzophenone

Cat. No.: B3023705
CAS No.: 951892-01-6
M. Wt: 276.71 g/mol
InChI Key: ZMKICALUILMFCB-UHFFFAOYSA-N
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Description

4-Chloro-3’,5’-dimethoxybenzophenone is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzophenone, characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene rings. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Safety and Hazards

4-Chloro-3’,5’-dimethoxybenzophenone is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,5’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 3,5-dimethoxytoluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-3’,5’-dimethoxybenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3’,5’-dimethoxybenzophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of dyes, fragrances, and UV-absorbing agents

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-dimethoxybenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative stress-related enzymes or modulation of signaling pathways related to inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3’,5’-dimethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike its analogs, the presence of methoxy groups enhances its solubility in organic solvents and its ability to participate in various chemical reactions .

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-3-5-12(16)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKICALUILMFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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